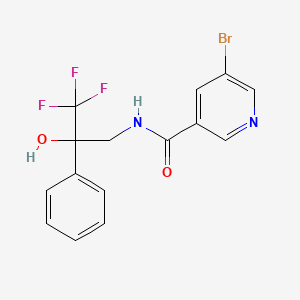

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrF3N2O2/c16-12-6-10(7-20-8-12)13(22)21-9-14(23,15(17,18)19)11-4-2-1-3-5-11/h1-8,23H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWBSIHWSIUTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the bromination of a suitable precursor followed by the introduction of the trifluoromethyl group and subsequent coupling with nicotinamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Structural and Electronic Differences

Core Heterocycle :

- The target and analogs from retain a pyridine core, whereas the furopyridine derivative introduces a fused furan ring, altering aromaticity and electronic distribution.

Substituent Effects: Bromine vs. Cyano/Alkyne:

- In contrast, cyano (electron-withdrawing) and hydroxypropynyl (hydrogen-bond donor) groups in analogs modify electronic and solubility profiles. Carboxamide Side Chain:

- The target’s trifluoro-hydroxy-phenylpropyl chain confers higher lipophilicity (logP) and steric hindrance compared to pivalamide (tert-butyl) groups in , which prioritize bulk over polarity.

Fluorination Patterns: The target’s trifluoromethyl group enhances metabolic stability and membrane permeability, similar to the trifluoropropylamino group in .

Hypothetical Pharmacological Implications

- Target vs. Analogs: The target’s hydroxyl group may improve solubility compared to pivalamide analogs, but its trifluoromethyl and phenyl groups could reduce metabolic clearance relative to cyano/hydroxypropynyl derivatives.

- Target vs. :

- The furopyridine core in may enhance planarity and π-π stacking, whereas the target’s pyridine with a chiral side chain could offer selectivity for asymmetric binding pockets.

Biological Activity

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research.

- Molecular Formula : C15H12BrF3N2O2

- Molecular Weight : 389.17 g/mol

- CAS Number : 1795190-39-4

The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity due to their effects on molecular interactions and stability.

Synthesis

The synthesis of 5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide typically involves:

- Bromination of a suitable precursor.

- Introduction of the trifluoromethyl group .

- Coupling with nicotinamide .

These steps require specific catalysts and solvents to optimize yield and purity. Advanced purification techniques such as chromatography are essential for obtaining high-purity products.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. The trifluoromethyl group enhances lipophilicity and stability, which may improve binding affinity to target proteins.

Anticancer Activity

Recent studies have investigated the compound's effects on cancer cell lines, particularly focusing on its ability to inhibit the FOXM1 protein, a transcription factor associated with tumor growth in breast cancer cells (MDA-MB-231).

Key Findings :

- Compounds similar to 5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide demonstrated significant inhibition of FOXM1 expression.

- The anti-proliferative activity was measured using the MTT assay, revealing an IC50 comparable to known inhibitors like FDI-6 .

| Compound | FOXM1 Inhibition (%) | IC50 (µM) |

|---|---|---|

| FDI-6 | <50 | 12 |

| 5-bromo-N-(...) | <50 | 15 |

| Inactive Control | >50 | 30 |

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. Preliminary results indicate that it may modulate inflammatory pathways by inhibiting specific cytokines involved in immune responses.

Case Studies

- Breast Cancer Study : A study focused on the MDA-MB-231 cell line showed that treatment with the compound led to a significant reduction in cell viability correlated with FOXM1 inhibition .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling 5-bromopyridine-3-carboxylic acid with a trifluoro-hydroxy-phenylpropylamine derivative. Reductive amination or carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents like DMF or THF is common. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve yields .

- Critical Factors : Solvent polarity affects reaction kinetics; base selection (e.g., K₂CO₃ vs. Et₃N) influences deprotonation efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended for removing unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR :

- ¹H NMR : Look for signals at δ 8.5–9.0 ppm (pyridine H-2/H-6), δ 6.5–7.5 ppm (phenyl protons), and δ 4.0–5.0 ppm (hydroxy and CH₂ groups).

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the trifluoro-hydroxy-phenylpropyl moiety?

- Approach : Use bulky protecting groups (e.g., TBS for -OH) to reduce steric effects during subsequent reactions. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids requires Pd(PPh₃)₄ and microwave-assisted heating (100°C, 1 h) to enhance reactivity .

- Data Analysis : Compare reaction yields under varying conditions (e.g., Pd catalysts, ligands). LC-MS monitoring identifies intermediates, optimizing stepwise functionalization .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The -CF₃ group increases electrophilicity at the pyridine C-5 position, accelerating SNAr reactions with amines or thiols. Kinetic studies (e.g., pseudo-first-order rate constants) in polar aprotic solvents (DMSO, DMF) show enhanced reactivity compared to non-fluorinated analogs .

- Contradictions : Some studies report reduced solubility due to -CF₃, necessitating co-solvents (e.g., DCM:MeOH 4:1) for homogeneous reactions .

Q. What in silico models predict the compound’s bioavailability and target binding affinity?

- Methods :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase domains) to assess binding poses. The hydroxy-phenyl group may form hydrogen bonds with active-site residues .

- ADMET Prediction : SwissADME calculates logP (~2.5) and PSA (~75 Ų), indicating moderate blood-brain barrier penetration but high plasma protein binding .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the hydroxy group under acidic conditions: How to resolve this?

- Experimental Design : Perform stability studies in pH 1–7 buffers (37°C, 24 h). Monitor degradation via HPLC:

- pH < 3 : Rapid hydrolysis of the amide bond occurs, confirmed by LC-MS detection of pyridine-3-carboxylic acid .

- pH 5–7 : The hydroxy group remains intact, but the CF₃ group may hydrolyze slowly (t₁/₂ > 48 h) .

- Resolution : Use buffered conditions (pH 6–7) during biological assays to minimize decomposition .

Methodological Challenges

Q. How to achieve enantiomeric purity in the 2-hydroxy-2-phenylpropyl side chain?

- Stereocontrol : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine synthesis. Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee .

- Analysis : Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) resolves enantiomers. Compare retention times with racemic standards .

Applications in Drug Discovery

Q. What structural analogs of this compound show promise as kinase inhibitors?

- SAR Insights : Replace the bromine with -CN or -NH₂ to modulate electron density. The pyridine-carboxamide scaffold mimics ATP-binding motifs in kinases (e.g., JAK2, EGFR).

- Data : Analog 5-cyano-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide shows IC₅₀ = 12 nM against EGFR in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.